N-(5-aminopyridin-2-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-aminopyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCJOARICUKEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N 5 Aminopyridin 2 Yl Benzamide and Its Advanced Analogues
Strategic Approaches to Amide Bond Formation
The construction of the crucial amide bond in N-pyridyl benzamides can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Amide Coupling Utilizing Activated Carboxylic Acid Derivatives
A conventional and widely employed method for forming amide bonds involves the activation of a carboxylic acid, which is then reacted with an amine. This activation is typically accomplished using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comsigmaaldrich.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions such as racemization. peptide.com For instance, the synthesis of 5-amino-pyridine-2-carboxylic acid derivatives can be achieved by reacting 5-amino-pyridine-2-carboxylic acid with an appropriate amine in the presence of EDCI (or HATU) and HOBt in a solvent like DMF or THF. ambeed.com
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Commonly used for preparing amides from carboxylic acids. peptide.com |
| Uronium/Aminium | HBTU, TBTU, HATU, TPTU | Efficient with fast reaction times and reduced racemization. peptide.com |
| Phosphonium | PyBOP, PyAOP | Highly effective, especially for sterically hindered amino acids. peptide.com |
Michael Addition Amidation Reactions for N-Pyridyl Benzamides
A notable and innovative approach to synthesizing N-pyridyl benzamides involves a Michael addition followed by an amidation reaction. This strategy has been successfully employed in the reaction of aminopyridines with nitroolefins. nih.gov The reaction of an aminopyridine with a nitroolefin, such as trans-β-nitrostyrene, can lead to the formation of N-pyridyl benzamides. mdpi.com This process is often facilitated by a catalyst. nih.govmdpi.com
One specific example is the synthesis of N-(pyridin-2-yl)benzamide from 2-aminopyridine (B139424) and trans-β-nitrostyrene. mdpi.com In a related synthetic route, 5-aminopyrazole derivatives have been shown to react with arylmethylene malononitriles via a Michael addition of the exocyclic amino group to the double bond, followed by cyclization to form pyrazolo[1,5-a]pyrimidines. nih.gov The conjugate addition of nucleophiles to electron-poor alkenes or alkynes is a fundamental carbon-carbon bond-forming reaction, and its aza-Michael variation, using a nitrogen nucleophile, is a powerful tool for constructing heterocyclic rings. masterorganicchemistry.comntu.edu.sg
Oxidative Amidation Protocols
Oxidative amidation has emerged as a powerful and atom-economical method for amide bond synthesis, directly coupling aldehydes or other precursors with amines in the presence of an oxidant. organic-chemistry.orgnih.gov This approach avoids the need for pre-activation of the carboxylic acid, thus generating less waste. Various catalytic systems have been developed to facilitate this transformation.
An electro-oxidative method has been reported for the ring-opening of imidazopyridine derivatives to produce N-(pyridin-2-yl)amide derivatives, offering a mild and sustainable alternative to harsh reaction conditions. thieme-connect.com Another novel metal-free oxidative procedure allows for the synthesis of benzamides from styrenes and amines. rsc.org Catalytic methods often employ transition metals like copper. For instance, the combination of copper(I) iodide and an N-heterocyclic carbene can catalyze the oxidative amidation of aldehydes with amines using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org
Catalytic Systems in N-Pyridyl Benzamide (B126) Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of N-pyridyl benzamides has significantly benefited from the development of novel catalytic systems, including metal-organic frameworks and palladium-based catalysts.
Metal-Organic Framework (MOF)-Catalyzed Reactions
Metal-Organic Frameworks (MOFs) have garnered significant attention as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal sites and functional organic linkers. mdpi.comrsc.org They have proven to be effective in catalyzing the synthesis of N-pyridyl benzamides.
A bimetallic Fe₂Ni-BDC MOF has been successfully used as a heterogeneous catalyst for the Michael addition amidation reaction of 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide with a yield of 82%. mdpi.com This catalyst demonstrated good efficiency and could be recovered and reused multiple times without a significant loss of activity. mdpi.com Similarly, a bimetallic Co/Fe-MOF has been utilized for the oxidative amidation of 2-aminopyridine and benzaldehyde. researchgate.net Copper-based MOFs, such as Cu₂(BDC)₂DABCO, have also been employed as recyclable heterogeneous catalysts for the oxidative amidation of aldehydes with primary amines. nih.gov The catalytic performance of MOFs can be influenced by their morphology, with different crystal shapes exhibiting varying levels of activity. rsc.org
| MOF Catalyst | Reaction Type | Reactants | Product | Yield (%) |
| Fe₂Ni-BDC | Michael Addition Amidation | 2-aminopyridine and trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | 82 mdpi.com |
| Co/Fe-MOF | Oxidative Amidation | 2-aminopyridine and benzaldehyde | N-pyridinylamide | N/A researchgate.net |
| Cu₂(BDC)₂DABCO | Oxidative Amidation | Aldehydes and primary amines | Secondary amides | Good yields nih.gov |
| Ni-BDC | Oxidative Coupling | Benzylamine | N-benzylbenzamide | 92 researchgate.net |
Palladium-Mediated C(sp³)-H Bond Activation Methodologies for N-Methyl-N-(pyridin-2-yl)benzamide
Palladium-catalyzed C-H bond activation has revolutionized the synthesis of complex molecules by allowing for the direct functionalization of otherwise inert C-H bonds. thieme-connect.de This methodology has been applied to the synthesis of N-Methyl-N-(pyridin-2-yl)benzamide derivatives.
A facile synthetic route has been developed for producing a range of N-(CH₂-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides through palladium-mediated C(sp³)-H bond activation. nih.gov The process involves the initial reaction of N-methyl-N-(pyridin-2-yl)benzamide with palladium(II) acetate (B1210297) to form key dinuclear palladacycle intermediates. nih.gov Subsequent C(sp³)-H bond functionalization on the N-methyl group leads to the desired products with good functional group tolerance. nih.gov This strategy represents a significant advancement in the selective modification of N-pyridyl benzamides. Palladium catalysis has also been utilized in cycloaddition reactions involving twofold C(sp³)-H activation to construct ring systems. nih.gov
Copper-Mediated/Catalyzed Reactions for Benzamide Derivatives
Copper-catalyzed reactions represent a cornerstone in the synthesis of benzamide derivatives, including N-(5-aminopyridin-2-yl)benzamide, due to the low cost, low toxicity, and broad tolerance of copper catalysts. beilstein-journals.orgnih.gov These methods are particularly effective for forming the crucial C-N bond.
One of the most prominent copper-catalyzed methods is the Ullmann condensation, a classic reaction involving the coupling of an aryl halide with an amine in the presence of a copper catalyst. Modern advancements have led to the development of highly efficient catalyst systems that operate under milder conditions. For instance, the use of air-stable CuI with ligands like racemic trans-1,2-cyclohexanediamine allows for the amidation of aryl iodides and bromides at temperatures as low as room temperature. organic-chemistry.org Such systems have proven effective for the N-arylation of a wide array of nitrogen-containing heterocycles. organic-chemistry.orgnih.govnih.gov
Copper-catalyzed C-H bond amidation has also emerged as a powerful, atom-economical strategy. beilstein-journals.orgnih.govnih.gov This approach avoids the pre-functionalization of starting materials. For example, researchers have developed copper-catalyzed methods for the o-amidation of 2-arylpyridines using CuBr as a catalyst and tert-butyl peroxide as an oxidant. nih.gov While this specific example involves amidation on the aryl ring, the underlying principles can be adapted for the N-arylation of aminopyridines.
Heterogeneous copper catalysts, such as copper(II) oxide (CuO) supported on various materials, offer the advantages of easy separation and reusability. nih.govkaist.ac.kr CuO supported on acetylene (B1199291) black has been shown to be an efficient and recyclable catalyst for the N-arylation of nitrogen-containing heterocycles with aryl halides, yielding excellent product yields. nih.govkaist.ac.kr Similarly, copper nanoparticles supported on zeolite Y (CuNPs/ZY) have been used for amide bond formation under mild, ligand-free conditions. core.ac.uk
The choice of the copper source (Cu(0), Cu(I), or Cu(II)) can influence the reaction's success, with Cu(I) often being the most effective for N-arylation reactions. beilstein-journals.org The reaction mechanism in these copper-catalyzed amidations can involve the formation of a copper-amidate intermediate, with the activation of the C-H or C-X bond being a key step. nih.govacs.org
Metal-Free Synthetic Approaches for N-(Pyridin-2-yl)amides
In the pursuit of greener and more sustainable chemical processes, several metal-free synthetic routes for N-(pyridin-2-yl)amides have been developed. These methods circumvent the need for transition metal catalysts, which can be costly and leave trace metal impurities in the final product.
One innovative approach involves the direct oxidative cleavage of a C(O)-C(alkyl) bond in ketones. acs.orgnih.govacs.org This tert-butyl hydroperoxide (TBHP)/tetrabutylammonium (B224687) iodide (TBAI)-mediated reaction uses ketones and 2-aminopyridine in water to produce N-(pyridin-2-yl)amides. acs.orgnih.govacs.org The method is noted for its mild conditions and environmental friendliness. A variety of ketones, including those with long-chain alkyl groups, can be selectively converted into the desired amides. acs.orgnih.gov
Another notable metal-free method is the oxidative amidation of aldehydes with aminopyridines using aqueous hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.netrsc.org This reaction proceeds in water without the need for any catalysts or additives, offering a simple and practical alternative for the synthesis of diverse N-(pyridin-2-yl)benzamides. researchgate.netrsc.org
Furthermore, N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under mild, metal-free conditions. rsc.org This reaction, promoted by iodine (I₂) and TBHP in toluene (B28343), proceeds via C-C bond cleavage. rsc.org The development of such metal-free protocols, which often utilize readily available starting materials and environmentally benign reagents, represents a significant advancement in the synthesis of this class of compounds. acs.orgrsc.orgnih.gov
Reaction Condition Optimization and Yield Enhancement Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, atmospheric conditions, and catalyst loading.
Solvent Effects on Reaction Efficiency and Selectivity
The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the reaction pathway itself. In the synthesis of benzamide derivatives, the choice of solvent can be the determining factor for reaction efficiency and selectivity.
In copper-catalyzed amidation reactions, a range of solvents can be employed. While some reactions proceed well in both polar and apolar solvents like toluene and ethyl acetate, others may be inhibited by coordinating solvents such as methanol (B129727) and acetonitrile. acs.org For certain copper-catalyzed amidations of unactivated alkanes, changing the solvent from benzene (B151609) to 1,2-dichlorobenzene (B45396) was found to significantly improve the yield by increasing the solubility of the reagents. nih.gov In the context of amide coupling reactions, dipolar aprotic solvents like N,N-dimethylformamide (DMF) are common, but greener alternatives are actively being sought. rsc.orgucl.ac.uk The solvent can also control the final product in certain reactions; for example, a solvent-controlled selective amidation and imidation of aroyl chlorides has been reported where dioxane favored the formation of the imide. nih.gov
Temperature and Atmospheric Control for Targeted Synthesis
Temperature is a critical parameter for controlling reaction rates and, in some cases, the reaction outcome. For many palladium- and copper-mediated N-arylation reactions, temperatures in the range of 80–130 °C are typical. beilstein-journals.orgacs.orgacs.org However, the development of more active catalysts has enabled some copper-catalyzed amidations to proceed at much milder temperatures, even at room temperature. organic-chemistry.orgnih.gov
In some synthetic routes, elevating the temperature is necessary to drive the reaction to completion. For example, in a palladium-catalyzed denitrogenative carbonylation to form phthalimides, increasing the temperature from 100 °C to 130 °C led to a slight improvement in yield, though safety concerns regarding pressure buildup were noted. acs.orgacs.org Conversely, in the metal-free synthesis of N-(pyridin-2-yl)amides from ketones, the reaction was optimized at 80 °C, with deviations from this temperature proving less effective. acs.org
Control of the reaction atmosphere is also crucial. While some copper-catalyzed reactions can be performed in air, others require an inert atmosphere, such as nitrogen (N₂) or argon, to prevent the oxidation of sensitive reagents or intermediates. acs.org Performing reactions under an N₂ atmosphere has been shown to lead to high product yields in certain copper-catalyzed multicomponent syntheses. acs.org The presence of air and water can sometimes be tolerated, resulting in only slightly lower yields in specific copper-mediated N-arylation reactions. beilstein-journals.org
Catalyst Loading and Reusability Studies
For catalytic reactions, optimizing the amount of catalyst used (catalyst loading) is a key factor in enhancing yield and ensuring cost-effectiveness. High catalyst loading can be expensive and may lead to difficulties in product purification, while insufficient loading can result in low conversion rates.
In copper-catalyzed N-arylation reactions, catalyst loading is an important parameter to optimize. Studies on the amidation of aryl halides have investigated the lower limits of both ligand and catalyst loading to maximize efficiency. nih.gov For example, a multicomponent synthesis of N-acyl amidines was optimized using different Cu(I) catalysts, with most working well at a specific loading. acs.org
The reusability of the catalyst is a significant advantage, particularly for industrial applications and green chemistry. Heterogeneous catalysts, such as copper nanoparticles supported on materials like zeolite Y (CuNPs/ZY) or CuO on acetylene black, are particularly amenable to recycling. nih.govcore.ac.uk CuNPs/ZY has been shown to be a highly efficient and recyclable catalyst for amide synthesis, maintaining high conversion rates over multiple consecutive cycles with low copper loading. core.ac.uk Similarly, CuO supported on acetylene black was found to be a simple and efficient catalyst for N-arylation that could be reused. nih.govkaist.ac.kr The ability to recover and reuse the catalyst not only reduces costs but also minimizes metal contamination in the final product. core.ac.uk
Chemodivergent Synthesis and Controlled Transformations of this compound Precursors
Chemodivergent synthesis refers to the ability to generate different products from a common set of starting materials by simply tuning the reaction conditions. This strategy offers an elegant and efficient way to access structural diversity from a single precursor.
A notable example of chemodivergent synthesis involves the reaction of α-bromoketones with 2-aminopyridines. rsc.orgresearchgate.netrsc.org By carefully selecting the reaction conditions, one can selectively synthesize either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.orgresearchgate.net When the reaction is carried out in toluene with iodine (I₂) and TBHP as promoters, the corresponding N-(pyridin-2-yl)amide is formed through a C-C bond cleavage pathway. rsc.orgresearchgate.net In contrast, if the reaction is performed in ethyl acetate with only TBHP, a one-pot tandem cyclization/bromination occurs to yield 3-bromoimidazo[1,2-a]pyridine. rsc.org
This control over the reaction outcome highlights the importance of the reaction environment in directing the transformation of a common intermediate towards different product scaffolds. The ability to selectively functionalize precursors is a powerful tool in medicinal chemistry and materials science, allowing for the targeted synthesis of diverse molecular architectures. The precursors for these transformations, such as N-aminopyridinium salts, can be designed to generate specific reactive intermediates, like N-centered radicals, which can then participate in various C-H amination reactions. acs.orgresearchgate.net
Elucidation of Reaction Mechanisms and Mechanistic Pathways for N 5 Aminopyridin 2 Yl Benzamide Formations
Proposed Mechanistic Cycles for Amidation Reactions
The direct formation of the amide bond in N-pyridyl benzamides is frequently achieved via palladium-catalyzed cross-coupling reactions. capes.gov.brnih.govnih.gov A general and widely accepted mechanism for the amination of aryl halides, which can be extended to the synthesis of N-(5-aminopyridin-2-yl)benzamide from a suitably substituted halopyridine and benzamide (B126), is the Buchwald-Hartwig amination. The catalytic cycle, illustrated for a generic palladium-catalyzed amination, typically involves three primary steps:
Oxidative Addition: The cycle initiates with the oxidative addition of an active Pd(0) complex to the aryl halide (e.g., 2-bromo-5-aminopyridine). This step involves the cleavage of the carbon-halogen bond and results in the formation of a Pd(II) intermediate.
Amide Binding and Deprotonation: The amine (or its corresponding amide anion) coordinates to the Pd(II) center. In reactions involving a neutral amine and a base, the base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.
Reductive Elimination: This is the final and bond-forming step. The aryl group and the amido ligand are eliminated from the Pd(II) complex, forming the desired C-N bond of the N-aryl amide product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Recent advancements have also explored the use of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts. For instance, a Fe₂Ni-BDC bimetallic MOF has been shown to be effective in catalyzing the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com The proposed mechanism in this system involves the Michael addition of 2-aminopyridine to the nitroolefin, followed by a series of steps catalyzed by the MOF to yield the final amide product. mdpi.com The heterogeneity of the catalyst is a significant advantage, as demonstrated by leaching tests which confirm that the reaction ceases upon removal of the solid catalyst. mdpi.com
| Catalyst | Reactant 1 | Reactant 2 | Yield (%) |
|---|---|---|---|
| Fe₂Ni-BDC | 2-aminopyridine | trans-β-nitrostyrene | 82 |
| Ni-BDC | 2-aminopyridine | trans-β-nitrostyrene | Lower than Fe₂Ni-BDC |
| Fe-BDC | 2-aminopyridine | trans-β-nitrostyrene | Lower than Fe₂Ni-BDC |
| Ni(NO₃)₂·6H₂O | 2-aminopyridine | trans-β-nitrostyrene | Lower than Fe₂Ni-BDC |
| FeCl₃·6H₂O | 2-aminopyridine | trans-β-nitrostyrene | Lower than Fe₂Ni-BDC |
Role of Key Intermediates and Transition State Analysis
The identification of reaction intermediates and the analysis of transition states provide deeper mechanistic understanding. In palladium-catalyzed aminations, the key intermediates are the Pd(II)-aryl halide complex formed after oxidative addition and the subsequent palladium-amido complex. capes.gov.br The nature of the ligand on the palladium center is critical, influencing both the stability of these intermediates and the rate of reductive elimination. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as Josiphos and RuPhos, have been developed to accelerate the catalytic cycle, particularly the reductive elimination step. acs.org
In mechanochemical C-H bond activation by Pd(II) catalysts, in situ Raman spectroscopy combined with NMR and IR experiments has enabled the direct observation of reaction intermediates. nih.gov These studies suggest an electrophilic process that proceeds via a coordination complex (adduct). nih.gov The rate-limiting step can vary depending on the palladium precursor used; for some, it is the C-H bond cleavage, while for others, like [Pd(OAc)₂]₃, it is the breaking of the trimeric structure by the substrate. nih.gov
Computational studies, often using Density Functional Theory (DFT), are invaluable for analyzing transition states that are difficult to observe experimentally. For the nickel-catalyzed atroposelective synthesis of biaryls involving a benzamide moiety, DFT calculations revealed that the N-N oxidative addition of a benzotriazinone substrate leads to a stable nickelacycle intermediate. acs.orgacs.org The subsequent β-carbon elimination from a ligated benzocyclobutenol is the turnover-limiting step, while the C-C reductive elimination is the enantio-determining step. acs.orgacs.org The calculated energy difference between the transition states leading to different enantiomers (ΔΔG‡ = 1.7 kcal/mol) was consistent with the experimentally observed enantioselectivity. acs.org
Unraveling C-H Bond Functionalization Mechanisms in N-Pyridyl Benzamides
The N-pyridyl benzamide scaffold is frequently employed as a directing group to achieve regioselective C-H bond functionalization. The pyridine (B92270) nitrogen and the amide carbonyl can coordinate to a metal center, positioning it for the selective activation of a specific C-H bond, typically at the ortho-position of the benzoyl group or on the pyridine ring.
A common mechanism for this transformation, particularly with late transition metals, is the Concerted Metalation-Deprotonation (CMD) pathway. nih.govresearchgate.net In this mechanism, the C-H bond cleavage occurs in a single step involving the metal center and a base. For the Cp*Ir(III)-catalyzed ortho-halogenation of benzamides, kinetic and computational studies strongly support a CMD mechanism over an oxidative addition pathway for the initial C-H bond activation step. nih.gov An Ir(V) species, generated from the in situ formation of acetate (B1210297) hypoiodite, is proposed to be the key species in the subsequent functionalization step. nih.gov
Similarly, rhodium(III)-catalyzed C-H activation for the synthesis of pyridones from acrylamides has been studied mechanistically. nih.gov These studies suggest that the mechanism differs from that of previously studied benzamide systems, highlighting that the specific substrate and reaction conditions can alter the operative pathway. nih.gov The pyridine ring itself is a challenging substrate for direct C-H functionalization due to its electron-deficient nature and strong coordinating ability. rsc.orgnih.gov However, various strategies, including the use of transition metal catalysis, have been developed to achieve regioselective functionalization at different positions of the pyridine ring. nih.govacs.org
Mechanistic Insights from Oxidative Cleavage Reactions
An alternative route to N-pyridyl amides involves the oxidative cleavage of a C(O)-C(Alkyl) bond in ketones. A metal-free method utilizing tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI) in water has been developed for the synthesis of N-(pyridin-2-yl)amides from ketones and 2-aminopyridine. nih.gov This approach is particularly useful for converting aryl alkyl ketones into the corresponding amides. nih.gov
A plausible mechanism for this transformation begins with the reaction of the ketone with iodine (generated in situ) to form an α-iodo ketone intermediate. nih.gov This intermediate is then oxidized to a more reactive species. nih.gov Concurrently, the ketone can be oxidized by the TBHP/TBAI system to generate a superoxide (B77818) intermediate. nih.gov The nucleophilic attack of 2-aminopyridine onto this activated intermediate is followed by a rearrangement that involves the cleavage of the C-C bond, ultimately yielding the N-pyridyl amide and an aldehyde byproduct. nih.gov
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | Initial oxidation/iodination of the ketone. | Ketone, I₂, Oxidant (e.g., TBHP) |
| 2 | Formation of a superoxide intermediate. | Oxidized ketone, Oxygen |
| 3 | Nucleophilic attack by the aminopyridine. | Superoxide intermediate, 2-Aminopyridine |
| 4 | Rearrangement and C-C bond cleavage. | Adduct from Step 3 |
| 5 | Formation of final products. | N-pyridyl amide, Aldehyde byproduct |
Kinetic Isotope Effect Experiments for Mechanistic Validation
Kinetic Isotope Effect (KIE) experiments are a powerful tool for probing reaction mechanisms, especially for determining whether a C-H bond is broken in the rate-determining step (RDS) of a reaction. pkusz.edu.cnyoutube.com A primary KIE (kH/kD > 1) is observed when the C-H bond is cleaved in the RDS. youtube.comyoutube.com The magnitude of the KIE can provide further details about the transition state geometry.
| Reaction | Isotopically Labeled Bond | Observed KIE (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|---|
| CpIr(III)-catalyzed *ortho-iodination of benzamides | Aromatic C-H | 2.5 | C-H bond cleavage is the rate-determining step. | nih.gov |
| Ni-catalyzed coupling of benzotriazinone and benzocyclobutenol | Alcohol O-H | >3.0 | O-H bond cleavage is kinetically significant. | acs.orgacs.org |
| Diphenyldiazomethane–benzoic acid reaction | Carboxylic acid O-H | <5 (invariant with pressure) | Proton transfer without significant tunneling. | rsc.org |
Computational Chemistry and Theoretical Investigations of N 5 Aminopyridin 2 Yl Benzamide
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For compounds similar to N-(5-aminopyridin-2-yl)benzamide, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to optimize the molecular geometry and predict various electronic properties. nih.gov These calculations help in understanding the distribution of electron density, which is key to predicting how the molecule will interact with other chemical species.
The electronic properties derived from DFT, such as the electrostatic potential, reveal the regions of a molecule that are electron-rich or electron-poor. For instance, in related benzamide (B126) structures, the electrostatic potential mapped on the Hirshfeld surface shows positive potential over hydrogen-donor areas and negative potential over hydrogen-bond acceptors, indicating sites of potential intermolecular contact. nih.gov This information is invaluable for predicting the molecule's reactivity and its ability to form bonds with other molecules.
Quantum Chemical Calculations for Energetic Profiles and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are essential for determining the energetic profiles and molecular orbitals of a compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was found to be 5.0452 eV, providing a measure of its electronic stability. nih.gov
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | [Data not available for this compound] |
| LUMO | [Data not available for this compound] |
| Energy Gap | [Data not available for this compound] |
Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly
Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the formation of supramolecular assemblies in the solid state. In crystal structures of similar benzamide derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed, linking molecules into larger structures like chains or sheets. researchgate.netnih.gov For example, in 2-amino-N-(pyridin-2-yl)benzamide, intermolecular N-H···O and N-H···N hydrogen bonds create sheet-like structures. researchgate.net
The study of these interactions is vital for understanding the crystal packing and the physical properties of the compound. In N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, strong dual N—H⋯N hydrogen bonding was identified as the cause of unexpected NMR signals and was confirmed by X-ray crystallography to lead to dimer formation. nih.gov This demonstrates the power of combining spectroscopic and crystallographic techniques to elucidate complex intermolecular interactions.
Conformational Analysis and Tautomeric Equilibrium Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, multiple conformers may exist with varying energies. Computational studies can predict the most stable conformer and the energy barriers between different conformations. mdpi.com
Tautomerism, the interconversion of structural isomers (tautomers), is another important aspect. Prototropic tautomerism involves the migration of a proton. nih.gov For N-(pyridin-2-yl)acylamides, there is a long-standing understanding, supported by modern NMR techniques, that they exist predominantly in the acylamino (amide) form rather than the hydroxyimino or acylimino tautomers. The equilibrium between different tautomers can be influenced by factors like substituent effects and solvent interactions. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and charge transfer.
In studies of related sulfonamides, NBO analysis has been used to characterize intramolecular hydrogen bonds. For example, an overlap between the lone pair of a nitrogen atom and the antibonding orbital of a carbonyl group (n → π* interaction) can stabilize the molecule through intramolecular charge transfer. mdpi.com This type of analysis provides quantitative insights into the delocalization of electron density and its contribution to molecular stability.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified.
For a related compound, the Hirshfeld surface analysis revealed that H···H, H···C/C···H, H···N/N···H, and H···O/O···H interactions were the most significant contributors to the crystal packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. This analysis is a powerful tool for understanding the forces that govern the formation of the crystal structure.
Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound
| Interaction | Contribution (%) |
|---|---|
| H···H | 53.8 |
| H···C/C···H | 21.7 |
| H···N/N···H | 13.6 |
| H···O/O···H | 10.8 |
Source: Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov
Applications of N 5 Aminopyridin 2 Yl Benzamide in Materials Science and Catalysis Research
Utilization as a Building Block for Novel Functional Materials
The structure of N-(5-aminopyridin-2-yl)benzamide, featuring multiple reactive sites, makes it an excellent precursor for the synthesis of more complex functional materials. The presence of two distinct nitrogen environments—the pyridine (B92270) ring nitrogen, the amide nitrogen, and the exocyclic amino group—allows for a variety of chemical transformations.
This compound serves as a valuable building block for constructing larger, functional molecules and fused heterocyclic systems. The free amino group on the pyridine ring is a prime site for further chemical reactions, enabling the extension of the molecular framework. This is analogous to how other bifunctional molecules, such as 5-aminopyrazoles, are used to synthesize complex fused heterocycles like pyrazolo[1,5-a]pyrimidines through reactions with diketones or arylmethylene malononitriles. nih.gov This reactivity suggests that this compound could be employed in similar condensation and cyclization reactions to create novel polycyclic aromatic compounds with specific electronic or photophysical properties.
Furthermore, the core N-pyridyl benzamide (B126) structure can be systematically modified to tailor its properties. Research on related N-(pyridin-2-yl)-benzamide derivatives demonstrates that substituents can be introduced onto the pyridine ring to fine-tune the resulting molecule's characteristics. mdpi.comresearchgate.net For example, studies have shown the successful synthesis of various derivatives through reactions involving substituted 2-aminopyridines. mdpi.com This modularity allows for the creation of a library of compounds with tailored functionalities, starting from a common structural motif. The this compound molecule, with its additional amino group, offers an extra handle for derivatization, enhancing its utility as a versatile building block.
Table 1: Synthesis of N-(pyridin-2-yl)-benzamide Derivatives via Heterogeneous Catalysis mdpi.comresearchgate.netThis table illustrates the synthesis of related compounds, highlighting the versatility of the 2-aminopyridine (B139424) scaffold in creating diverse benzamide derivatives.
This compound as a Ligand or Directing Group in Transition Metal Catalysis
The N-pyridyl benzamide motif is particularly significant in the field of transition metal catalysis. The pyridine nitrogen and the amide oxygen can act as a bidentate chelating system, while the pyridine ring itself can serve as a powerful directing group for carbon-hydrogen (C-H) bond activation. researchgate.netnih.govrsc.org
The ability of the pyridyl group in N-aryl-2-aminopyridines to form stable complexes with transition metals like palladium, rhodium, and cobalt is a cornerstone of modern synthetic chemistry. researchgate.netnih.govrsc.org This chelation-assisted strategy facilitates the selective functionalization of otherwise inert C-H bonds, enabling direct and atom-economical cross-coupling reactions. researchgate.netrsc.org this compound fits perfectly within this class of substrates, where the pyridyl moiety can direct a metal catalyst to activate a C-H bond on the attached benzamide ring.
This principle has been successfully applied to synthesize complex N-heterocycles. For instance, palladium-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes has been used to construct N-(2-pyridyl)indole frameworks. nih.gov In these reactions, the pyridyl group directs the palladium catalyst to perform a C-H activation on the aryl ring, followed by insertion of the alkyne and subsequent cyclization. The development of such catalytic systems is crucial for the efficient synthesis of molecules with potential applications in pharmaceuticals and materials science. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), for these transformations further enhances their sustainability, as the catalyst can be recovered and reused. mdpi.comresearchgate.net
Table 2: Examples of Transition Metal-Catalyzed Reactions Directed by the Pyridyl Group nih.govThis table summarizes catalytic reactions where N-aryl-2-aminopyridines, a class to which this compound belongs, are used as substrates.
Advanced Chemical Reagent Applications
Beyond its direct use in synthesis and catalysis, this compound has potential as an advanced chemical reagent. Its bifunctional nature allows it to act as a linker or scaffold in more complex chemical systems. For example, the 5-amino group can be used to anchor the molecule to a solid support, such as a polymer resin. The resulting material would be a heterogeneous ligand, with the pyridyl-benzamide portion available to chelate metal ions. Such solid-supported ligands are highly valuable in catalysis as they simplify catalyst separation and recycling.
The compound can also serve as a precursor for the synthesis of specialized chelating agents. The two amine groups and the pyridine nitrogen offer multiple coordination sites that can be tailored to selectively bind specific metal ions. This is particularly relevant for applications in sensing, where binding to a target ion could trigger a fluorescent or colorimetric response, or in separation science for the selective extraction of metals from solution.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-aminopyridin-2-yl)benzamide derivatives?
- Methodological Answer : Synthesis typically involves coupling a pyridine-amine precursor with a benzoyl chloride derivative. Key steps include:
- Amination : Introduction of the 5-amino group on the pyridine ring via catalytic hydrogenation or nitration-reduction sequences .
- Amidation : Reacting 5-aminopyridin-2-amine with substituted benzoyl chlorides under basic conditions (e.g., pyridine or EtN) in dichloromethane .
- Purification : Column chromatography or recrystallization to isolate products. Yield optimization often requires temperature control and inert atmospheres .
Q. What spectroscopic techniques are essential for characterizing This compound derivatives?
- Methodological Answer :
- H/C NMR : Confirm substitution patterns on the benzamide and pyridine rings (e.g., aromatic protons at δ 7.0–8.5 ppm, amide NH signals at δ 10–12 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weights (e.g., [M+H] peaks) .
- Melting Point Analysis : Used to assess purity (e.g., reported melting points range from 189–275°C for related analogs) .
Q. How does the presence of electron-withdrawing groups (e.g., trifluoromethyl) influence the stability of This compound derivatives?
- Methodological Answer :
- Trifluoromethyl groups enhance metabolic stability by reducing oxidative degradation. This is confirmed via in vitro microsomal assays comparing half-lives of CF-substituted vs. non-substituted analogs .
- Computational studies (e.g., DFT) show CF groups increase electron density on the amide bond, improving resistance to hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the COX-1 inhibitory activity of This compound analogs?
- Methodological Answer :
- Substituent Screening : Introduce substituents at the para-position of the benzamide (e.g., -CF, -Br) and measure IC values using COX-1/COX-2 enzyme inhibition assays .
- Key Finding : N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide (TFAP) shows COX-1 selectivity (IC = 0.8 µM vs. >200 µM for COX-2), attributed to steric complementarity in the COX-1 active site .
- Molecular Dynamics (MD) : Simulate ligand binding to identify critical interactions (e.g., hydrogen bonding with Arg120 in COX-1) .
Q. What experimental approaches resolve discrepancies in reported IC values for COX-1 inhibition among structurally similar benzamide derivatives?
- Methodological Answer :
- Assay Standardization : Use recombinant COX-1/COX-2 isoforms under identical conditions (e.g., 100 µM arachidonic acid substrate, 37°C).
- Data Normalization : Control for batch-to-batch enzyme activity variations using reference inhibitors (e.g., aspirin for COX-1) .
- Meta-Analysis : Compare literature data with in-house results to identify outliers caused by assay interference (e.g., solvent effects from DMSO >1%) .
Q. How can crystallographic refinement of This compound-protein complexes address challenges in resolving flexible side chains?
- Methodological Answer :
- SHELX Suite : Employ SHELXL for high-resolution refinement (<1.5 Å) with anisotropic displacement parameters for non-H atoms .
- Twinning Analysis : Use SHELXD to deconvolute overlapping electron density in cases of crystal twinning .
- Validation Tools : Check geometry with MolProbity and refine hydrogen bonds using Hooft restraints .
Data Contradiction Analysis
Q. Why do some studies report variable antibacterial efficacy for This compound derivatives?
- Resolution :
- Bacterial Strain Variability : Test derivatives against standardized strains (e.g., Mycobacterium tuberculosis H37Ra) and clinical isolates to account for resistance mechanisms .
- Membrane Permeability : Measure logP values (e.g., TFAP: predicted logP = 2.1) to correlate lipophilicity with Gram-negative vs. Gram-positive activity .
Methodological Tables
| Parameter | Example Data | Reference |
|---|---|---|
| COX-1 IC (TFAP) | 0.8 µM | |
| Melting Point Range | 189–275°C (analogs) | |
| Synthetic Yield | 37–94% (varies by substituent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
